molecular formula C5H9NO2S B13524033 2,3,4,5-Tetrahydro-1lambda6,2-thiazepine-1,1-dione

2,3,4,5-Tetrahydro-1lambda6,2-thiazepine-1,1-dione

Cat. No.: B13524033
M. Wt: 147.20 g/mol
InChI Key: WJGQBOQMMUKNNI-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydro-1lambda6,2-thiazepine-1,1-dione is a heterocyclic compound that contains a seven-membered ring with nitrogen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrahydro-1lambda6,2-thiazepine-1,1-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with a sulfur-containing reagent, followed by cyclization to form the thiazepine ring. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which allow for the efficient and scalable production of the compound. These methods can optimize reaction conditions and improve yields, making the process more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrahydro-1lambda6,2-thiazepine-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

2,3,4,5-Tetrahydro-1lambda6,2-thiazepine-1,1-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrahydro-1lambda6,2-thiazepine-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5-Tetrahydro-1lambda6,4-benzothiazepine-1,1-dione: A similar compound with a benzene ring fused to the thiazepine ring.

    5-methoxy-2,3,6,7-tetrahydro-1lambda6,4-thiazepine-1,1-dione: Another related compound with a methoxy group attached to the thiazepine ring.

Uniqueness

2,3,4,5-Tetrahydro-1lambda6,2-thiazepine-1,1-dione is unique due to its specific ring structure and the presence of both nitrogen and sulfur atoms. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C5H9NO2S

Molecular Weight

147.20 g/mol

IUPAC Name

2,3,4,5-tetrahydrothiazepine 1,1-dioxide

InChI

InChI=1S/C5H9NO2S/c7-9(8)5-3-1-2-4-6-9/h3,5-6H,1-2,4H2

InChI Key

WJGQBOQMMUKNNI-UHFFFAOYSA-N

Canonical SMILES

C1CC=CS(=O)(=O)NC1

Origin of Product

United States

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